

PPI-2458: A Technical Overview of a Potent MetAP-2 Inhibitor

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Compound of Interest

Compound Name: PPI-2458

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Introduction

PPI-2458 is a semi-synthetic analog of fumagillin, a natural product known for its anti-angiogenic properties.[1][2] Developed by Praecis Pharmaceuticals, **PPI-2458** is a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the proliferation of endothelial cells and certain tumor cells.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and preclinical data of **PPI-2458**.

Discovery and Rationale

The discovery of **PPI-2458** was the result of a targeted medicinal chemistry effort to improve upon the therapeutic profile of earlier fumagillin analogs, such as TNP-470.[5] While TNP-470 demonstrated significant anti-angiogenic and anti-tumor efficacy, its clinical development was hampered by dose-limiting central nervous system (CNS) toxicity.[5]

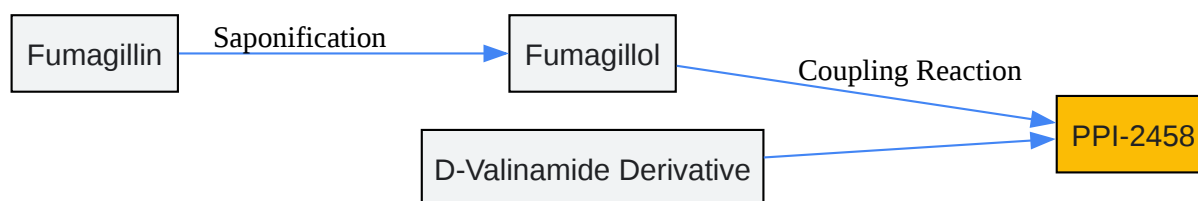
The lead optimization strategy for **PPI-2458** focused on increasing the polarity of the molecule to limit its ability to cross the blood-brain barrier.[5] This was achieved by replacing the chloroacetyl moiety of TNP-470 with a carbamoyl-linked D-valinamide side chain.[6] This modification successfully maintained the potent inhibitory activity against MetAP-2 while significantly reducing CNS-related side effects observed with previous-generation compounds.

Praecis Pharmaceuticals utilized traditional medicinal chemistry lead optimization to develop **PPI-2458**, rather than their broader DirectSelect™ high-throughput screening technology.[7]

Synthesis Pathway

The synthesis of **PPI-2458** starts from fumagillol, which can be obtained by the saponification of fumagillin, a commercially available natural product. The detailed, step-by-step synthesis of **PPI-2458** is proprietary and is likely described in patent WO 02/422952002. However, based on the known chemistry of fumagillin analogs, a probable synthetic route involves the formation of a carbamate linkage at the C6 hydroxyl group of fumagillol.

General synthetic approaches for creating fumagillol carbamates have been described, often involving the reaction of fumagillol with an isocyanate reagent or a two-step process with an amine. For **PPI-2458**, this would involve the coupling of fumagillol with a D-valinamide derivative.



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Caption: Generalized synthesis pathway of **PPI-2458** from fumagillin.

Mechanism of Action

PPI-2458 exerts its biological effects through the irreversible inhibition of MetAP-2.[3] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function.

The mechanism of inhibition involves the covalent modification of a key histidine residue (His-231) in the active site of MetAP-2 by the spiroepoxide ring of **PPI-2458**.[7] This irreversible binding permanently inactivates the enzyme. The inhibition of MetAP-2 leads to cell cycle arrest in the G1 phase, thereby preventing the proliferation of endothelial cells and susceptible tumor cells.[8]



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Caption: Signaling pathway illustrating the mechanism of action of **PPI-2458**.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of **PPI-2458** from preclinical studies.

Table 1: In Vitro Activity of **PPI-2458**

Cell Line	Assay Type	Endpoint	Value (nM)	Reference
Human Umbilical Vein Endothelial Cells (HUVEC)	Proliferation Assay	GI ₅₀	0.2	[3]
Human Fibroblast-Like Synoviocytes (HFLS-RA)	Proliferation Assay	GI ₅₀	0.04	[3]
Non-Hodgkin's Lymphoma Cell Lines	Proliferation Assay	GI ₅₀	0.2 - 1.9	[4]
Recombinant Human MetAP-2	Enzyme Inhibition Assay	K _i	0.245	

Table 2: In Vivo Efficacy of **PPI-2458** in a Rat Model of Rheumatoid Arthritis

Treatment Group (oral, every other day)	Paw Swelling Reduction (%)	Reference
5 mg/kg PPI-2458	Significant attenuation	[9]
50 mg/kg PPI-2458	Marked attenuation	[9]

Table 3: In Vivo Efficacy of **PPI-2458** in a Non-Hodgkin's Lymphoma Xenograft Model

Treatment Group (oral)	MetAP-2 Inhibition in Tumor (%)	Tumor Growth Inhibition	Reference
100 mg/kg PPI-2458	>85	Significant	[4]

Experimental Protocols

MetAP-2 Enzyme Inhibition Assay

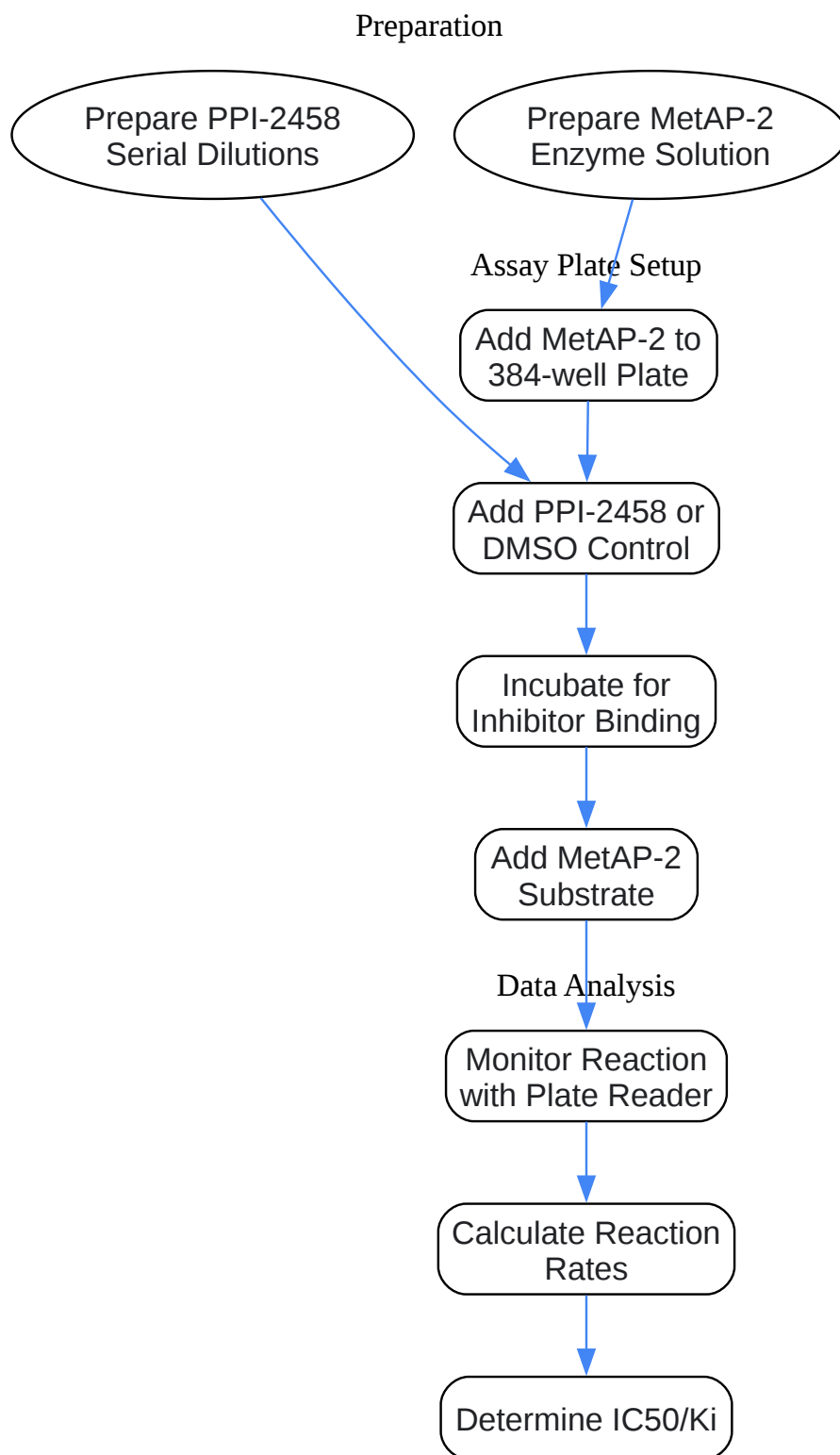
Objective: To determine the inhibitory activity of **PPI-2458** against recombinant human MetAP-2.

Materials:

- Recombinant human MetAP-2
- MetAP-2 peptide substrate (e.g., MGWMDF)
- Assay Buffer: 50 mM HEPES, 100 μ M MnCl₂, 100 mM NaCl, 0.005% (w/v) BSA, 0.006% (w/v) CHAPS, pH 7.5
- **PPI-2458** stock solution in DMSO
- 384-well microplate
- Plate reader capable of detecting the cleaved substrate product

Procedure:

- Prepare serial dilutions of **PPI-2458** in DMSO.
- In a 384-well plate, add 1.5 nM of recombinant human MetAP-2 to each well containing assay buffer.
- Add the diluted **PPI-2458** or DMSO (vehicle control) to the wells. The final DMSO concentration should be 1% (v/v).
- Incubate the plate at room temperature for a specified period to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 50 μ M of the MetAP-2 peptide substrate to each well.
- Monitor the cleavage of the substrate over time using a plate reader at the appropriate wavelength.
- Calculate the rate of reaction for each inhibitor concentration.
- Determine the IC₅₀ or K_i value by fitting the data to an appropriate dose-response curve.



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Caption: Experimental workflow for the MetAP-2 enzyme inhibition assay.

HUVEC Proliferation Assay

Objective: To assess the anti-proliferative effect of **PPI-2458** on human umbilical vein endothelial cells (HUVEC).

Materials:

- HUVEC cell line
- Complete growth medium (e.g., EGM-2)
- **PPI-2458** stock solution in DMSO
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTT, [³H]-thymidine)
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **PPI-2458** in complete growth medium.
- Remove the existing medium from the wells and replace it with the medium containing the different concentrations of **PPI-2458** or vehicle control (DMSO).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Add the cell proliferation reagent to each well according to the manufacturer's instructions. For [³H]-thymidine, it is typically added for the final 18-24 hours of incubation.
- After the appropriate incubation time with the reagent, measure the cell proliferation using a microplate reader. For MTT, this involves solubilizing the formazan crystals and measuring

absorbance. For [^3H]-thymidine, it involves harvesting the cells and measuring radioactive incorporation.

- Calculate the percentage of cell growth inhibition for each concentration of **PPI-2458** relative to the vehicle control.
- Determine the GI_{50} value (the concentration that inhibits cell growth by 50%) by plotting the inhibition data against the log of the inhibitor concentration.

Clinical Development

PPI-2458 entered a Phase 1 clinical trial (NCT00100347) for the treatment of non-Hodgkin's lymphoma and solid tumors. The trial was designed to assess the safety, tolerability, and pharmacodynamics of the drug. However, the trial was terminated.

Conclusion

PPI-2458 is a potent, second-generation, irreversible inhibitor of MetAP-2 discovered through a targeted medicinal chemistry approach. Its design successfully addressed the CNS toxicity associated with earlier fumagillin analogs while retaining strong anti-proliferative and anti-angiogenic activity. Preclinical data demonstrated significant efficacy in models of cancer and rheumatoid arthritis. While its clinical development was halted, the story of **PPI-2458** provides a valuable case study in the rational design of semi-synthetic natural product analogs to improve therapeutic index.

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